molecular formula C7H7NO2 B1269072 2-Propenoic acid, 3-(1H-pyrrol-3-yl)- CAS No. 856597-79-0

2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

Cat. No. B1269072
CAS RN: 856597-79-0
M. Wt: 137.14 g/mol
InChI Key: GDACOBAFWPGBOL-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 3-(1H-pyrrol-3-yl)-”, also known as pyrrole-3-acrylic acid, is an organic compound . It has a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” consists of a pyrrole ring attached to a propenoic acid group .


Physical And Chemical Properties Analysis

“2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” has a melting point of 179-180 °C and a predicted boiling point of 349.6±17.0 °C. The predicted density is 1.326±0.06 g/cm3, and the predicted pKa is 4.59±0.10 .

Safety and Hazards

The safety symbols for “2-Propenoic acid, 3-(1H-pyrrol-3-yl)-” include GHS07. The hazard statements include H302-H319-H335-H315, indicating that it may be harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and may cause skin irritation .

properties

IUPAC Name

3-(1H-pyrrol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)2-1-6-3-4-8-5-6/h1-5,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDACOBAFWPGBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342963
Record name 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(1H-pyrrol-3-yl)-

CAS RN

856597-79-0
Record name 2-Propenoic acid, 3-(1H-pyrrol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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